molecular formula C12H7N3O2 B3351254 2-Nitrophenazine CAS No. 3442-62-4

2-Nitrophenazine

Cat. No.: B3351254
CAS No.: 3442-62-4
M. Wt: 225.2 g/mol
InChI Key: XMPQBEJBTADGKE-UHFFFAOYSA-N
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Description

2-Nitrophenazine is a chemical compound with the molecular formula C12H7N3O2 . There is also a compound known as this compound 5,10-dioxide, which has the molecular formula C12H7N3O4 .


Synthesis Analysis

The synthesis of phenazines, which includes this compound, involves several approaches. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Chemical Reactions Analysis

The singlet excited state of this compound reacts efficiently with amines. With tertiary amines, extraction of a hydrogen atom from the α-carbon of the amine takes place to yield the 2-nitrophenazinyl radical . The photochemical nucleophilic substitution reactions of some primary amines on this compound produce good yields of 6- and 9-alkylamino-2-nitrophenazines .


Physical and Chemical Properties Analysis

This compound has an average mass of 225.203 Da and a mono-isotopic mass of 225.053833 Da . The melting point of a similar compound, phenazine, is 175–176 °C . More specific physical and chemical properties would require experimental determination or database lookup.

Scientific Research Applications

Antitumoral Effects

2-Nitrophenazine derivatives have demonstrated significant antitumoral effects. A study by (Pachón et al., 2008) found that specific this compound derivatives inhibited cell growth, altered the cell cycle, and induced apoptosis in human colorectal adenocarcinoma cell line Caco-2. These effects suggest the potential of these compounds in cancer treatment.

Synthesis and Reactivity

This compound has been a focus of research regarding its synthesis and reactivity. In 1963, (Stammer & Taurins) studied the nitration of various phenazine derivatives, offering insights into the chemical behavior and potential applications of these compounds in various fields.

Photochemical Reactions

The photochemical reactions of this compound with amines have been explored, as reported by (Albini, Bettinetti, & Minoli, 1980). This research is crucial for understanding the photochemical properties of this compound, which can be applied in fields like photochemistry and materials science.

Role in Photocurrents

Studies on the photocurrents of nitrophenazines, including this compound, have been conducted. (Sugimoto et al., 1974) explored their photoconductivities, indicating potential applications in electronic and photonic devices.

Mutagenicity Studies

Research into the mutagenicity of nitro- and amino-substituted phenazines, including this compound, has been carried out to understand their biological effects. (Watanabe et al., 1989) conducted studies indicating the mutagenic potential of these compounds, which is essential for assessing their safety in various applications.

Application in Antibiotic Production

The enhanced production of antibiotics like 2-hydroxyphenazine from glycerol using two-stage fermentation strategies has been researched by (Yue et al., 2019). This research is important for the pharmaceutical industry, particularly in the development of new antibiotics.

Future Directions

The future directions for 2-Nitrophenazine could involve further exploration of its synthesis methods, investigation of its biological activities, and potential applications in medicinal and industrial fields . Additionally, the development of more economical and versatile ways to recover value-added products from natural resources such as waste waters could be a future direction .

Properties

IUPAC Name

2-nitrophenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2/c16-15(17)8-5-6-11-12(7-8)14-10-4-2-1-3-9(10)13-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPQBEJBTADGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187999
Record name Phenazine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3442-62-4
Record name 2-Nitrophenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3442-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazine, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003442624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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